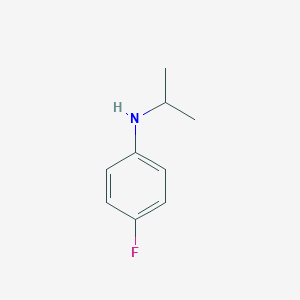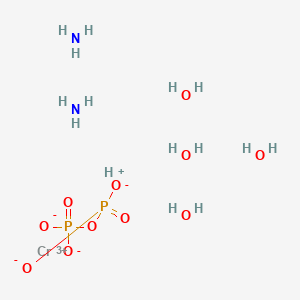
Ddp-Cr
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ddp-Cr is a coordination compound that has been extensively studied in the field of medicinal chemistry and bioinorganic chemistry. The compound has shown significant potential in various scientific research applications, particularly in the areas of cancer treatment and drug delivery.
Wirkmechanismus
The mechanism of action of Ddp-Cr is not fully understood. However, studies have shown that the compound interacts with DNA, leading to the inhibition of DNA synthesis and cell division. Ddp-Cr has also been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
Ddp-Cr has been found to have both biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce the toxicity of other drugs. Additionally, Ddp-Cr has been found to have antioxidant properties, which may be beneficial in the treatment of diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ddp-Cr in lab experiments is its relatively simple synthesis method. Additionally, the compound has been extensively studied, and its properties and effects are well understood. However, one limitation of using Ddp-Cr in lab experiments is its potential toxicity, which may require special handling and safety precautions.
Zukünftige Richtungen
There are several future directions for research on Ddp-Cr. One area of focus is the development of new methods for synthesizing the compound, which may improve its efficacy and reduce its toxicity. Additionally, research is needed to better understand the mechanism of action of Ddp-Cr, which may lead to the development of new treatments for cancer and other diseases. Finally, studies are needed to determine the long-term effects of Ddp-Cr on human health, particularly in the areas of toxicity and carcinogenicity.
Conclusion
In conclusion, Ddp-Cr is a coordination compound that has shown significant potential in various scientific research applications, particularly in the areas of cancer treatment and drug delivery. The compound has a relatively simple synthesis method and has been extensively studied. However, further research is needed to better understand its mechanism of action and potential long-term effects on human health.
Synthesemethoden
Ddp-Cr can be synthesized by reacting cisplatin with a chromium (III) salt in the presence of a reducing agent. The reaction results in the formation of a coordination compound, which has a unique structure and properties. The synthesis of Ddp-Cr is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Ddp-Cr has been extensively studied in the field of cancer treatment and drug delivery. The compound has shown significant potential in inhibiting the growth of cancer cells and inducing apoptosis. Additionally, Ddp-Cr has been found to be effective in delivering drugs to cancer cells, increasing their efficacy and reducing their toxicity. The compound has also been studied in the treatment of other diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
132201-87-7 |
|---|---|
Produktname |
Ddp-Cr |
Molekularformel |
CrH15N2O11P2 |
Molekulargewicht |
333.07 g/mol |
IUPAC-Name |
azane;chromium(3+);hydron;phosphonato phosphate;tetrahydrate |
InChI |
InChI=1S/Cr.2H3N.H4O7P2.4H2O/c;;;1-8(2,3)7-9(4,5)6;;;;/h;2*1H3;(H2,1,2,3)(H2,4,5,6);4*1H2/q+3;;;;;;;/p-3 |
InChI-Schlüssel |
DLFVCUWUEAMSAV-UHFFFAOYSA-K |
SMILES |
[H+].N.N.O.O.O.O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cr+3] |
Kanonische SMILES |
[H+].N.N.O.O.O.O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cr+3] |
Synonyme |
DDP-Cr diamminediaqua(pyrophosphato(3-))chromium (III) diamminediaqua(pyrophosphato(3-))chromium (III), monohydrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



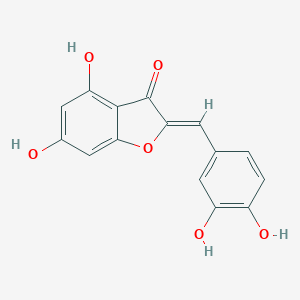
![1-[3-(3-Azidophenyl)propyl]-4-(2-benzhydryloxyethyl)piperazine](/img/structure/B138841.png)
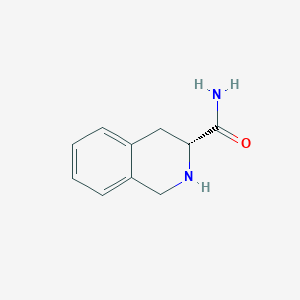

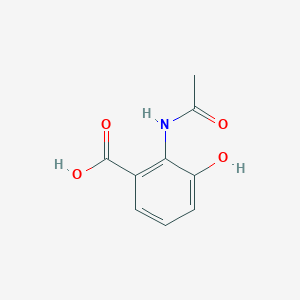
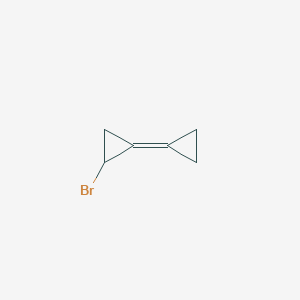

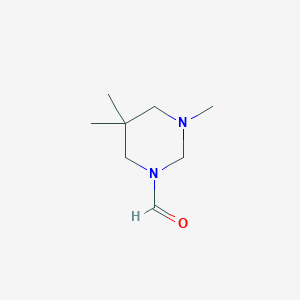
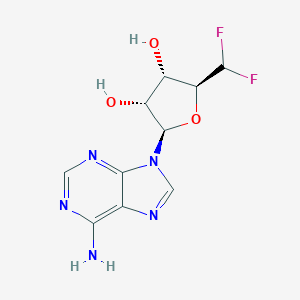

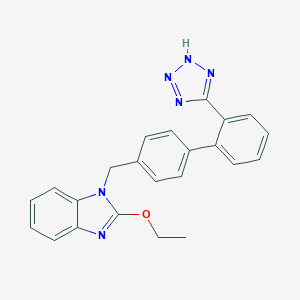
![N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138871.png)
